METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound with a complex structure that includes thiophene and benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative through a reaction between thiophene and methoxycarbonyl chloride under anhydrous conditions.
Amidation Reaction: The thiophene derivative is then reacted with an amine derivative to form the amide bond.
Coupling with Benzoic Acid Derivative: The final step involves coupling the amide with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and benzoic acid moieties play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE: Similar in structure but contains a sulfonyl group instead of the methoxycarbonyl group.
METHYL 3-AMINOSULFONYLTHIOPHENE-2-CARBOXYLATE: Contains an aminosulfonyl group, differing in functional groups attached to the thiophene ring.
Uniqueness
METHYL 3-{[3-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of thiophene and benzoic acid derivatives, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[3-[(2-methoxycarbonylthiophen-3-yl)carbamoyl]benzoyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S2/c1-27-19(25)15-13(6-8-29-15)21-17(23)11-4-3-5-12(10-11)18(24)22-14-7-9-30-16(14)20(26)28-2/h3-10H,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXMFYVUUDACEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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